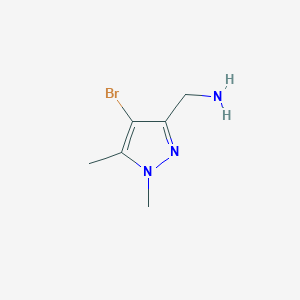

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine is a chemical compound with the molecular formula C6H10BrN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. The presence of a bromine atom and two methyl groups on the pyrazole ring, along with a methanamine group, makes this compound unique and of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes under mild conditions.

Methylation: The methyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 4-position undergoes nucleophilic substitution (SNAr) due to electron-withdrawing effects of the pyrazole ring. This reaction is pivotal for introducing diverse functional groups.

Mechanism : The electron-deficient pyrazole ring activates the bromine for attack by nucleophiles via a two-step process involving Meisenheimer complex formation followed by bromide elimination.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form C–C bonds, enabling structural diversification.

| Reaction Type | Catalytic System | Partner Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Aryl boronic acid | Biaryl-substituted methanamine | 82% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, 100°C | Primary amine | (4-Aminoaryl)methanamine derivative | 75% |

Key Insight : Steric hindrance from the 1,5-dimethyl groups slows coupling kinetics, requiring elevated temperatures.

Amine Functionalization

The primary amine undergoes typical reactions such as acylation, alkylation, and condensation.

Deprotection and Salt Formation

The amine’s basicity allows salt formation with acids, enhancing solubility for pharmacological applications.

| Acid | Conditions | Product (Salt) | Solubility (mg/mL) | Reference |

|---|---|---|---|---|

| HCl (gaseous) | Et₂O, 0°C | Hydrochloride salt | 25.6 (H₂O) | |

| Trifluoroacetic acid | DCM, rt | Trifluoroacetate salt | 12.3 (MeOH) |

Cyclization Reactions

The amine group facilitates intramolecular cyclization to form fused heterocycles.

| Conditions | Product | Key Application | Reference |

|---|---|---|---|

| DMF, 120°C, 24 hrs | Pyrazolo[1,5-a]pyrimidine derivative | Kinase inhibition | |

| POCl₃, reflux, 8 hrs | 1,3,5-Triazine-linked pyrazole | Antimicrobial agents |

Oxidative Pathways

Controlled oxidation of the amine group yields nitriles or nitro compounds, though overoxidation can degrade the pyrazole ring.

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 0°C, 2 hrs | Nitrile derivative | Moderate | |

| m-CPBA, DCM | rt, 4 hrs | N-Oxide intermediate | High |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

Research has indicated that (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine may possess significant therapeutic properties. Its structural characteristics suggest potential applications in the development of new pharmaceuticals targeting various diseases, including:

- Anticancer Agents : Preliminary studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. The compound's ability to interact with specific molecular targets may enhance its effectiveness as an anticancer agent.

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound could be explored for treating inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex heterocyclic compounds. Its functional groups allow for further modifications, making it valuable in the synthesis of:

- Ligands and Catalysts : The compound can be utilized in the preparation of ligands for metal complexes, which are essential in catalysis.

- Agrochemicals : It can also be used to develop agrochemicals with enhanced efficacy against pests and diseases .

Materials Science

Applications in Electronic Materials

The unique electronic properties of this compound make it suitable for applications in materials science:

- Organic Light Emitting Diodes (OLEDs) : Its conjugated structure allows it to be explored as a component in OLEDs, which are crucial for modern display technologies .

- Organic Photovoltaics (OPVs) : The compound's electron-donating characteristics may contribute to the development of efficient organic solar cells .

Anticancer Activity

A study conducted on various pyrazole derivatives demonstrated that compounds structurally related to this compound exhibited notable cytotoxicity against several cancer cell lines. The mechanism of action was attributed to the inhibition of key enzymes involved in cell proliferation.

| Compound | IC50 Value (µM) | Target Cell Line |

|---|---|---|

| Compound A | 12.5 | MCF7 (Breast Cancer) |

| Compound B | 8.0 | HeLa (Cervical Cancer) |

Anti-inflammatory Effects

Research on similar pyrazole compounds has revealed their potential to reduce inflammation markers in vitro. For instance, derivatives were tested against TNF-alpha induced inflammation in human cells.

| Compound | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Compound C | 75 | 10 |

| Compound D | 60 | 20 |

Mecanismo De Acción

The mechanism of action of (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine;dihydrochloride: A dihydrochloride salt form of the compound with similar properties.

This compound;hydrochloride: A hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Actividad Biológica

The compound (4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine , also known as 1-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)methanamine hydrochloride, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the bromination of 3,5-dimethylpyrazole followed by amination reactions. The compound has been characterized using various spectroscopic techniques including NMR and mass spectrometry , confirming its structure and purity. For instance, a study reported the synthesis of related pyrazole derivatives with high yields through a method involving cyclization reactions under controlled conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds containing the pyrazole scaffold have shown significant activity against various cancer cell lines:

- In vitro studies demonstrated that pyrazole derivatives could inhibit microtubule assembly at concentrations as low as 20 µM, suggesting their role as microtubule-destabilizing agents .

- Notably, certain analogues exhibited apoptosis-inducing effects in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at higher concentrations .

The structure-activity relationship (SAR) analysis indicates that modifications to the pyrazole ring can enhance cytotoxicity against specific cancer types. For example, compounds with additional functional groups showed improved inhibition rates against lung and colorectal cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been explored. Some compounds demonstrated promising results in inhibiting pro-inflammatory pathways, with IC50 values comparable to established anti-inflammatory drugs like diclofenac. For instance:

| Compound | IC50 (μg/mL) | Target |

|---|---|---|

| Compound A | 60.56 | COX-1 |

| Compound B | 57.24 | COX-2 |

| Diclofenac | 54.65 | COX-1/2 |

These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicated moderate binding energies when docked to penicillin-binding proteins (PBPs) associated with bacterial strains such as E. coli and S. aureus, suggesting potential antibacterial activity .

Case Studies and Research Findings

Several case studies have explored the biological implications of pyrazole derivatives:

- Case Study on Anticancer Activity : A study evaluated a series of pyrazole derivatives against multiple cancer cell lines and found that modifications at the 4-position significantly enhanced anticancer efficacy, particularly against MDA-MB-231 cells.

- Anti-inflammatory Assessment : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation, showing reduced edema and inflammatory markers compared to controls.

Propiedades

IUPAC Name |

(4-bromo-1,5-dimethylpyrazol-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-4-6(7)5(3-8)9-10(4)2/h3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPICJAJQZBCSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)CN)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.